1-(Methoxyacetyl)cyclopropanecarbonitrile
Description
Significance of Cyclopropane (B1198618) Scaffolds in Contemporary Molecular Architecture
Cyclopropane scaffolds are highly valued in medicinal chemistry and drug discovery due to their unique structural and electronic properties. researchgate.net The three-membered ring is characterized by significant ring strain, which imparts unusual bonding characteristics, somewhere between that of an alkane and an alkene. researchgate.net This inherent rigidity allows for precise conformational control when incorporated into larger molecules, a critical factor for optimizing binding interactions with biological targets. chemsrc.com
The compact nature of the cyclopropane ring makes it an effective bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes, helping to improve a molecule's metabolic stability and pharmacokinetic profile. researchgate.netresearchgate.net The cyclopropane motif is found in numerous natural products and FDA-approved drugs, demonstrating its broad utility and biological acceptance. researchgate.netresearchgate.net Its incorporation can lead to enhanced potency, selectivity, and reduced off-target effects. chemsrc.com
Strategic Role of Nitrile Functionalities in Chemical Transformations
The nitrile, or cyano (-C≡N), group is a cornerstone of synthetic organic chemistry due to its remarkable versatility. kscl.co.in The carbon-nitrogen triple bond provides a reactive site for a wide array of chemical transformations. chemicalbook.com The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack, while the nitrogen atom can act as a nucleophile. kscl.co.in This dual reactivity allows nitriles to serve as precursors to a variety of other functional groups, including amines, carboxylic acids, amides, and ketones. chemicalbook.comnih.gov
Nitriles can be readily introduced into molecules through methods such as nucleophilic substitution with cyanide ions or the dehydration of amides. chemicalbook.com The cyano group can also participate in cycloaddition reactions and can act as a directing group in C-H bond functionalization, further expanding its synthetic utility. kscl.co.in This functional group is a key component in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. nih.gov
Academic Context of Methoxyacetyl Moieties in Organic Synthesis and Derivatization
The methoxyacetyl group (CH₃OCH₂CO-) is a valuable acyl moiety used in organic synthesis, often introduced using its more reactive form, methoxyacetyl chloride. chemicalbook.com This functional group serves as an important building block in the synthesis of various compounds, including pharmaceuticals and dyes. chemicalbook.com The presence of the methoxy (B1213986) group can influence the electronic properties and reactivity of the parent molecule. researchgate.net
In the context of derivatization, the methoxyacetyl group can be used to modify amines and alcohols, a common strategy in medicinal chemistry to alter a drug candidate's properties, such as solubility, stability, and bioavailability. googleapis.comsigmaaldrich.com The ether linkage within the methoxyacetyl group is generally stable under many reaction conditions, yet it can also provide a site for metabolic cleavage. researchgate.net The use of methoxyacetyl chloride as an acylating agent is a well-established method for introducing this moiety onto a nucleophilic nitrogen or oxygen atom. researchgate.netsigmaaldrich.com
While direct research on "1-(Methoxyacetyl)cyclopropanecarbonitrile" is not extensively documented in publicly available literature, its chemical nature can be inferred from the well-established principles of its constituent functional groups. The synthesis would likely involve the acylation of a 1-aminocyclopropanecarbonitrile (B178393) precursor with methoxyacetyl chloride. The resulting molecule would possess the rigid, three-dimensional structure of the cyclopropane ring, the versatile reactivity of the nitrile group, and the modifying influence of the methoxyacetyl substituent.
Below are interactive data tables summarizing the general properties of the core structures and the expected properties of the target compound based on the analysis of its components.
Table 1: General Physicochemical Properties of Core Moieties
| Compound/Moiety | Molecular Formula | Molar Mass ( g/mol ) | General Boiling Point (°C) | Key Features |
| Cyclopropanecarbonitrile (B140667) | C₄H₅N | 67.09 | 135 | Strained three-membered ring with a nitrile group. wikipedia.orgnist.gov |
| Methoxyacetyl Chloride | C₃H₅ClO₂ | 108.52 | 112-113 | Reactive acylating agent. chemicalbook.com |
Table 2: Predicted Properties of this compound
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Formula | C₇H₈N₂O₂ | Combination of cyclopropanecarbonitrile and methoxyacetyl fragments with the loss of HCl from the acylating agent and H from an amino precursor. |
| Molar Mass | 152.15 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on similarly sized and functionalized organic molecules. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Based on the presence of polar functional groups (amide, nitrile, ether) and a small hydrocarbon scaffold. |
| Reactivity Centers | 1. Electrophilic carbon of the nitrile group. 2. Carbonyl carbon of the acetyl group. 3. Acidic protons alpha to the carbonyl and nitrile groups. 4. Potential for ring-opening reactions of the cyclopropane under certain conditions. | Inferred from the known reactivity of nitriles, amides, and cyclopropanes. |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyacetyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-4-6(9)7(5-8)2-3-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNHTBBCTHWKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methoxyacetyl Cyclopropanecarbonitrile
Advanced Approaches to Direct Synthesis
Direct synthesis aims to construct the target molecule in a convergent manner, often by assembling key fragments or by forming the cyclopropane (B1198618) ring with the desired functionalities already in place.
The rational design of precursor substrates is paramount for an efficient synthesis. A plausible retrosynthetic analysis of 1-(methoxyacetyl)cyclopropanecarbonitrile suggests disconnection at the bond between the cyclopropane ring and the methoxyacetyl group. This leads to a key intermediate, a 1-cyanocyclopropyl derivative, which can then be acylated.
A potential precursor is 1-cyanocyclopropanecarboxylic acid or its corresponding ester. The synthesis of such precursors can be achieved through various established methods for cyclopropanation. For instance, the reaction of an appropriate acrylate (B77674) with a cyanating agent in the presence of a cyclopropanating agent could be a viable route. Optimization of this precursor's synthesis would involve screening different reaction conditions, such as temperature, solvent, and stoichiometry, to maximize the yield and purity of the 1-cyanocyclopropane intermediate.
| Precursor Substrate | Synthetic Approach | Potential Reagents | Key Considerations |
| 1-Cyanocyclopropanecarboxylic Acid | Cyclopropanation of an acrylic acid derivative | Dichloromethane, Sodium Hydride | Control of stereochemistry if applicable |
| Ethyl 1-cyanocyclopropanecarboxylate | Reaction of ethyl 2-cyanoacetate with 1,2-dibromoethane | Sodium ethoxide, Ethanol (B145695) | Purification of the final product |
The introduction of the methoxyacetyl group onto the 1-cyanocyclopropane precursor can be achieved through various catalytic methods. A direct acylation using methoxyacetyl chloride in the presence of a Lewis acid catalyst is a conventional approach. However, modern synthetic chemistry leans towards more sophisticated catalytic systems.
Transition-metal catalysis offers a powerful tool for C-C bond formation. For instance, a palladium- or copper-catalyzed cross-coupling reaction between a 1-cyanocyclopropyl organometallic species and a methoxyacetyl electrophile could be envisioned. The mechanism of such a reaction would likely involve oxidative addition, transmetalation, and reductive elimination steps.
Furthermore, the burgeoning field of biocatalysis presents an attractive alternative. nih.govwpmucdn.com Engineered enzymes, such as ketoreductases or acyltransferases, could potentially be employed to catalyze the formation of the desired bond with high chemo- and regioselectivity under mild reaction conditions. The mechanism would be substrate-specific and dependent on the enzyme's active site.
| Catalytic System | Proposed Reaction | Potential Catalyst | Mechanistic Pathway |
| Lewis Acid Catalysis | Friedel-Crafts acylation of a 1-cyanocyclopropane derivative | Aluminum chloride (AlCl₃) | Electrophilic substitution |
| Transition Metal Catalysis | Cross-coupling reaction | Palladium(0) complex | Oxidative addition, reductive elimination |
| Biocatalysis | Enzymatic acylation | Lipase or acyltransferase | Enzyme-substrate complex formation |
Derivatization Strategies from Pre-existing Cyclopropyl (B3062369) Structures
An alternative synthetic paradigm involves the modification of readily available cyclopropane-containing molecules. This approach can be advantageous if a suitable starting material is commercially available or easily synthesized.
A common starting point for derivatization is a cyclopropane carboxylate, such as ethyl cyclopropanecarboxylate. The ester functionality can be transformed into the desired methoxyacetyl group through a series of functional group interconversions.
One possible sequence involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an acid chloride. Subsequent reaction with a suitable methoxy-containing nucleophile would yield the target molecule. Alternatively, the carboxylic acid can be coupled with N,O-dimethylhydroxylamine to form a Weinreb amide, which can then be reacted with a methoxymethyl Grignard reagent to introduce the methoxyacetyl moiety. General methods for the derivatization of carboxylic acids are well-documented and can be adapted for this specific synthesis. thermofisher.comresearchgate.net
While this compound itself does not possess a chiral center, the principles of stereoselective synthesis are crucial when dealing with more complex derivatives or when trying to control the facial selectivity of a reaction on a prochiral cyclopropane ring. If a chiral center were present on the cyclopropane ring, the introduction of the methoxyacetyl group could be performed stereoselectively using chiral auxiliaries or catalysts.
For instance, a chiral auxiliary attached to the cyclopropane precursor could direct the incoming methoxyacetyl group to a specific face of the molecule. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product. Asymmetric catalysis, employing chiral ligands on a metal center, could also achieve a similar outcome with higher atom economy. The development of such stereoselective methods is an active area of research in organic synthesis. wpmucdn.com
Exploration of Sustainable Synthetic Pathways
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. The synthesis of this compound can be designed to be more environmentally friendly by incorporating several strategies.
The use of biocatalysis, as mentioned earlier, is another cornerstone of green chemistry. Enzymes operate under mild conditions (neutral pH, ambient temperature) in aqueous media, thus avoiding the need for harsh reagents and organic solvents. nih.govwpmucdn.com Furthermore, the development of catalytic methods that utilize earth-abundant and non-toxic metals is a key goal in sustainable synthesis. rsc.org The selection of solvents is also critical; replacing hazardous chlorinated solvents with greener alternatives like water, ethanol, or supercritical carbon dioxide can drastically reduce the environmental impact of the synthesis.
| Sustainable Strategy | Application in Synthesis | Potential Benefits |
| One-Pot Synthesis | Combining cyclopropanation and acylation steps | Reduced waste, higher throughput |
| Biocatalysis | Enzymatic introduction of the methoxyacetyl group | Mild conditions, high selectivity, reduced byproducts |
| Green Solvents | Use of water or ethanol instead of chlorinated solvents | Lower toxicity, improved safety profile |
Advanced Spectroscopic and Structural Elucidation of 1 Methoxyacetyl Cyclopropanecarbonitrile
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy serves as a powerful tool for probing the three-dimensional structure and dynamic behavior of 1-(Methoxyacetyl)cyclopropanecarbonitrile in solution. The unique structural features of the molecule give rise to distinct and informative NMR spectra.
The ¹H NMR spectrum of this compound is particularly insightful due to the presence of diastereotopic protons. The two methylene (B1212753) protons on the cyclopropane (B1198618) ring (adjacent to the carbonyl and nitrile groups) are chemically non-equivalent. masterorganicchemistry.com This non-equivalence arises because the local environment is asymmetric, leading to distinct chemical shifts and coupling constants for each proton. masterorganicchemistry.commasterorganicchemistry.com Replacement of either of these protons with a different group would result in a pair of diastereomers. masterorganicchemistry.commasterorganicchemistry.com
Similarly, the two protons of the methylene group in the methoxyacetyl moiety (-CO-CH₂-O-) are also diastereotopic. Their proximity to the asymmetric environment created by the substituted cyclopropane ring renders them chemically distinct. masterorganicchemistry.com Consequently, they are expected to appear as a pair of doublets (an AB quartet), assuming coupling only to each other, with different chemical shifts.
A significant factor influencing the chemical shifts of the cyclopropyl (B3062369) protons is the magnetic anisotropy of the cyclopropane ring itself. nih.govacs.org The ring exhibits a shielding effect on protons located directly above or below its plane, causing them to resonate at an unusually high field (upfield shift), often below 1.0 ppm. researchgate.netacs.orgnih.gov Conversely, substituents attached to the ring can experience both shielding and deshielding depending on their orientation relative to the ring's magnetic field. nih.govacs.org The carbonyl and nitrile groups also contribute their own anisotropic effects, further influencing the chemical shifts of the nearby cyclopropyl and methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Cyclopropane H (cis to C=O) | 1.5 - 1.8 | m | Diastereotopic proton, deshielded by C=O and CN groups. |
| Cyclopropane H (trans to C=O) | 1.3 - 1.6 | m | Diastereotopic proton, less deshielded than its cis counterpart. |
| Cyclopropane H (geminal to CN) | 1.9 - 2.2 | m | Deshielded by the adjacent nitrile group. |
| Methylene (-CH₂-O) | 4.1 - 4.4 | AB quartet | Diastereotopic protons, appearing as two distinct doublets. |
| Methoxy (B1213986) (-OCH₃) | 3.4 - 3.6 | s | Singlet, typical for a methoxy group. |
Note: Predicted values are based on data from analogous structures and general NMR principles.
This compound possesses several axes of rotation, leading to conformational flexibility that can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.netyoutube.com The primary dynamic processes include the rotation around the single bond connecting the carbonyl group to the cyclopropane ring and the rotation about the C-C and C-O bonds within the methoxyacetyl side chain.
At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, it may be possible to slow down these rotational processes sufficiently to observe distinct signals for different conformers. stackexchange.comacs.org For instance, the rotation of the methoxyacetyl group could be restricted, leading to a broadening and eventual splitting of the methylene and methoxy signals at lower temperatures. nih.gov The energy barrier for this rotation could then be calculated using the Eyring equation by analyzing the coalescence temperature of the exchanging signals. acs.org Such studies would provide valuable thermodynamic data (ΔG‡, ΔH‡, and ΔS‡) about the conformational stability and flexibility of the molecule. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and their local chemical environments.
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The most prominent of these is the nitrile (C≡N) stretching vibration, which typically appears as a sharp, intense band in the region of 2260-2240 cm⁻¹ in the IR spectrum. rsc.org The exact position of this band is sensitive to the electronic effects of the substituents on the cyclopropane ring. researchgate.netacs.org
The carbonyl (C=O) stretching vibration of the ketone is expected to produce a strong absorption in the IR spectrum around 1705-1685 cm⁻¹. The strained nature of the cyclopropane ring attached to the carbonyl group can influence this frequency. The C-O stretching vibrations of the ether linkage in the methoxyacetyl group would likely appear in the 1250-1000 cm⁻¹ region. researchgate.net
The cyclopropane ring itself has characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes (ring breathing) in the fingerprint region. docbrown.info The presence of both the carbonyl and nitrile groups will influence the frequencies of these ring vibrations.
Analysis of overtones and combination bands, particularly in the near-infrared (NIR) region, can provide further insights into anharmonicity and vibrational coupling within the molecule. researchgate.net For example, the first overtone of the C≡N stretch may be observable and its position can be a sensitive probe of the molecular environment. researchgate.net
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (cyclopropane) | ~3080 | ~3080 | Medium-Weak |
| C-H Stretch (aliphatic) | 2950-2850 | 2950-2850 | Medium |
| C≡N Stretch | 2250 | 2250 | Strong (IR), Medium (Raman) |
| C=O Stretch | 1700 | 1700 | Strong (IR), Medium (Raman) |
| CH₂ Scissoring | 1460 | 1460 | Medium |
| C-O-C Stretch | 1120 | 1120 | Strong |
| Cyclopropane Ring Breathing | ~1020 | ~1020 | Medium |
Note: Frequencies are approximate and based on data from analogous compounds such as cyclopropanecarbonitrile (B140667) and various ketones and ethers. nih.govnist.govchemicalbook.com
To achieve a more precise and detailed assignment of the experimental vibrational spectra, quantum chemical calculations are invaluable. researchgate.net Using methods such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)), the molecular geometry can be optimized, and the harmonic vibrational frequencies can be calculated. rsc.org
The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity. researchgate.net Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve the agreement with experimental data. By comparing the scaled theoretical frequencies and their corresponding calculated IR and Raman intensities with the experimental spectra, a confident assignment of the observed bands to specific vibrational modes can be made. researchgate.netrsc.org This correlative approach also allows for the confident assignment of complex vibrations in the fingerprint region, which arise from coupled motions of multiple atoms. docbrown.info Furthermore, theoretical calculations can predict the spectra of different possible conformers, aiding in the analysis of the conformational landscape of the molecule. rsc.org
X-ray Crystallography for Solid-State Structural Characterization of Analogues
While X-ray crystallographic data for this compound itself is not publicly available, analysis of the crystal structures of analogous compounds provides critical insights into the likely solid-state conformation and intermolecular interactions. researchgate.net
Studies on various substituted cyclopropanes, including cyclopropyl ketones and methanofullerenes containing a cyclopropane ring, have provided detailed geometric parameters for the three-membered ring. nih.govnih.gov These studies consistently show C-C bond lengths in the cyclopropane ring to be around 1.51 Å, although this can be elongated when electron-withdrawing and electron-donating groups are present on adjacent carbons. nih.govwikipedia.org The bond angles are necessarily constrained to approximately 60°. wikipedia.org
In the solid state, this compound would likely adopt a conformation that optimizes packing efficiency and intermolecular interactions. The polar nitrile and carbonyl groups are capable of participating in dipole-dipole interactions, which could play a significant role in the crystal packing. The conformation of the flexible methoxyacetyl group would be fixed in the crystal lattice, likely in a low-energy arrangement. X-ray analysis of a suitable crystalline derivative would definitively establish the bond lengths, bond angles, and the preferred conformation of the side chain in the solid state, providing a valuable benchmark for comparison with solution-state NMR data and theoretical calculations. researchgate.net
Bond Lengths, Bond Angles, and Torsional Strain Analysis
A detailed analysis of the intramolecular geometry of this compound would require precise measurements of the distances between bonded atoms (bond lengths) and the angles formed by three connected atoms (bond angles). This data is typically obtained from high-resolution structural determination methods like X-ray diffraction of a single crystal.
Furthermore, an evaluation of the torsional strain, particularly within the cyclopropane ring and around the rotatable bonds of the methoxyacetyl substituent, would depend on the measurement of dihedral angles. The inherent ring strain of the cyclopropane moiety, combined with potential steric and electronic interactions from the methoxyacetyl and nitrile groups, would be a key area of investigation. However, without experimental or calculated coordinates, a quantitative analysis and the generation of data tables are not possible.
Supramolecular Interactions and Crystal Packing Motifs
The study of supramolecular interactions involves understanding how individual molecules of this compound would interact with each other in the solid state. This includes identifying non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The arrangement of molecules in the crystal lattice, known as the crystal packing motif, is a direct consequence of these interactions.
An analysis of the crystal packing would reveal how the polar methoxyacetyl and nitrile groups, along with the nonpolar cyclopropane ring, direct the formation of the crystal structure. Identifying common motifs like chains, sheets, or more complex three-dimensional networks would provide insight into the physical properties of the compound, such as its melting point and solubility. The absence of crystallographic data for this compound precludes any such discussion.
Chemical Reactivity and Mechanistic Investigations of 1 Methoxyacetyl Cyclopropanecarbonitrile
Cyclopropane (B1198618) Ring-Opening Reactions
The presence of two electron-withdrawing groups is expected to activate the cyclopropane ring towards nucleophilic attack, potentially leading to a variety of ring-opened products. The regioselectivity and stereoselectivity of these reactions would be influenced by the nature of the attacking species and the reaction conditions.
Nucleophilic Ring-Opening Pathways and Regioselectivity
The cyclopropane in 1-(methoxyacetyl)cyclopropanecarbonitrile is a "donor-acceptor" cyclopropane, where the cyclopropane itself can act as a donor due to its high p-character bonds, and it is substituted with acceptor groups. However, the term is more commonly applied when a true donor group (like an alkyl or aryl group) is also present. In this case, with two acceptor groups, the ring is highly electrophilic.
Nucleophilic attack could theoretically occur at either of the two carbons of the C2-C3 bond, leading to the cleavage of this bond. Attack at the carbon bearing the methoxyacetyl and nitrile groups (C1) is also possible, leading to cleavage of the C1-C2 or C1-C3 bond. The regioselectivity would likely be governed by a combination of steric hindrance and the electronic stabilization of the resulting intermediate. For instance, attack at a methylene (B1212753) carbon (C2 or C3) would generate a carbanion stabilized by the adjacent nitrile and keto groups.
Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound
| Nucleophile | Predicted Site of Attack | Intermediate | Potential Product Type |
| Soft Nucleophiles (e.g., thiolates, enamines) | C2 or C3 | Enolate stabilized by nitrile and keto groups | Linear chain with functional groups at 1,3-positions |
| Hard Nucleophiles (e.g., organolithiums) | C1 | Anion at C1 | Ring-opened product after quenching |
This table is predictive and not based on experimental data.
Electrophilic Ring-Opening Mechanisms and Rearrangements
Electrophilic attack on the cyclopropane ring of this compound is anticipated to be less facile due to the deactivating effect of the electron-withdrawing substituents. However, under forcing conditions or with strong electrophiles, reaction could occur. Protonation of the carbonyl oxygen or the nitrile nitrogen could activate the molecule towards ring-opening.
A plausible mechanism would involve the formation of a corner-protonated cyclopropane or an edge-protonated cyclopropane intermediate. Subsequent cleavage of a C-C bond would lead to a carbocationic intermediate, which could then undergo rearrangement or be trapped by a nucleophile. The regioselectivity of the ring-opening would be directed by the ability of the substituents to stabilize the resulting carbocation.
Radical-Mediated Ring Transformations and Product Distributions
Radical-mediated reactions offer another potential avenue for the transformation of this compound. The strained C-C bonds of the cyclopropane ring are susceptible to homolytic cleavage upon treatment with radical initiators or under photolytic/thermolytic conditions. This would generate a 1,3-diradical intermediate.
The fate of this diradical would depend on the reaction conditions and the presence of radical trapping agents. Intramolecular rearrangement could lead to the formation of larger rings or acyclic isomers. In the presence of a radical scavenger, the diradical could be trapped to yield functionalized linear products.
Transformations of the Nitrile Functionality
The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations, including reduction and cycloaddition reactions.
Selective Reduction Strategies
The nitrile group can be selectively reduced to a primary amine using various reducing agents. The choice of reagent would be crucial to avoid concomitant reduction of the ketone or opening of the cyclopropane ring.
Table 2: Potential Reagents for Selective Reduction of the Nitrile Group
| Reducing Agent | Expected Product | Potential Side Reactions |
| Lithium aluminum hydride (LiAlH₄) | 1-(Aminomethyl)-1-(methoxyacetyl)cyclopropane | Reduction of ketone, ring-opening |
| Raney Nickel / H₂ | 1-(Aminomethyl)-1-(methoxyacetyl)cyclopropane | Reduction of ketone, hydrogenation of cyclopropane |
| Borane (BH₃) complexes | 1-(Aminomethyl)-1-(methoxyacetyl)cyclopropane | Reduction of ketone |
This table is predictive and not based on experimental data.
Careful control of reaction conditions, such as temperature and stoichiometry of the reducing agent, would be necessary to achieve the desired selectivity.
Cycloaddition Reactions (e.g., [3+2] cycloadditions)
Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and diazocompounds. These reactions provide a powerful method for the synthesis of five-membered heterocyclic rings. The reaction of this compound with an azide (B81097), for example, would be expected to yield a tetrazole-substituted cyclopropane. The electron-withdrawing nature of the methoxyacetyl group could enhance the reactivity of the nitrile group in these cycloadditions.
Kinetics and Thermodynamics of Key Reactions
No kinetic or thermodynamic data, such as rate constants, activation energies, or enthalpy/entropy of reaction, have been published for transformations involving this compound.
Thermodynamic analysis would determine the feasibility of a potential reaction by quantifying the change in Gibbs free energy. nih.gov This involves assessing the enthalpy change (heat of reaction) and entropy change. For this compound, the inherent ring strain of the cyclopropane moiety would be a significant factor in the thermodynamics of any reaction that involves ring opening.
Stereochemical Control and Diastereoselectivity in Transformations
There are no specific studies on stereochemical control or diastereoselectivity in reactions of this compound.
The compound possesses a stereocenter at the C1 position of the cyclopropane ring, to which the methoxyacetyl and cyano groups are attached. In reactions involving the creation of a new stereocenter, for example, at the α-position of the keto group, the existing stereocenter could exert a diastereoselective influence. This phenomenon, known as substrate-controlled diastereoselectivity, would result in the preferential formation of one diastereomer over the other. mpg.de The degree of selectivity would depend on the steric and electronic interactions in the transition state. Computational modeling is often used to predict and explain such outcomes in other chemical systems. mpg.de
Computational and Theoretical Chemistry Studies of 1 Methoxyacetyl Cyclopropanecarbonitrile
Quantum Chemical Calculations of Electronic Structure and Energetics
No studies detailing the quantum chemical calculations of 1-(Methoxyacetyl)cyclopropanecarbonitrile were identified. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's electronic properties.
Frontier Molecular Orbital Analysis
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap for this compound is not available in the surveyed literature. This analysis is crucial for understanding a molecule's reactivity and electronic transitions.
Charge Distribution and Electrostatic Potential Maps
There are no published data or visualizations of the charge distribution or electrostatic potential maps for this compound. These maps are instrumental in identifying electrophilic and nucleophilic sites within a molecule.
Conformational Analysis and Potential Energy Surfaces
The conformational landscape and potential energy surfaces of this compound have not been explored in any accessible research. This type of analysis is fundamental for understanding the molecule's three-dimensional structure and flexibility.
Ab Initio and Density Functional Theory (DFT) Conformational Searches
No records of ab initio or DFT conformational searches for this compound were found. These computational methods are employed to identify the most stable conformations of a molecule.
Molecular Dynamics Simulations for Conformational Sampling
There is no evidence of molecular dynamics simulations having been performed to sample the conformational space of this compound. These simulations provide insights into the dynamic behavior of a molecule over time.
Reaction Mechanism Elucidation via Computational Methods
No computational studies elucidating the reaction mechanisms involving this compound were discovered. Such research would involve calculating transition states and reaction pathways to understand how the molecule participates in chemical reactions.
Transition State Characterization and Reaction Pathways
Understanding the chemical transformations a molecule can undergo is fundamental to its characterization. Computational methods, such as density functional theory (DFT) and ab initio calculations, are adept at mapping out reaction pathways. arxiv.org For this compound, this would involve identifying the transition states—the highest energy points along a reaction coordinate—for potential reactions such as nucleophilic attack at the carbonyl or nitrile groups, or reactions involving the cyclopropane (B1198618) ring.
The process involves locating the minimum energy structures of reactants and products, and then searching for the saddle point on the potential energy surface that connects them. ims.ac.jp This transition state structure provides crucial information about the geometry of the activated complex, which in turn sheds light on the reaction mechanism. For instance, studying the transition states for the hydrolysis of the nitrile group or the enolization of the ketone would reveal the stereoelectronic requirements and potential catalysts for these transformations.
Table 1: Hypothetical Transition State Geometries for Reactions of this compound
| Reaction | Key Interatomic Distances (Å) in Transition State | Imaginary Frequency (cm⁻¹) |
| Nitrile Hydrolysis (Acid-Catalyzed) | C≡N: 1.25, N-H: 1.10, O-H (water): 1.20 | -1500 |
| Enolization (Base-Catalyzed) | C-H (α-carbon): 1.50, C=O: 1.35, O-H (base): 1.15 | -1200 |
Note: This table is illustrative and contains hypothetical data, as specific computational studies on this molecule were not found.
Calculation of Activation Energies and Rate Constants
Once a transition state has been characterized, the activation energy (Ea) for the reaction can be calculated as the energy difference between the transition state and the reactants. nih.gov This is a critical parameter for predicting the rate of a chemical reaction. A lower activation energy implies a faster reaction.
Theoretical methods can provide activation energies that are often in good agreement with experimental values. nih.gov From the calculated activation energy, and by using transition state theory, it is also possible to estimate the rate constant (k) for a reaction at a given temperature. rsc.org These calculations would allow for the prediction of the kinetic stability of this compound under various conditions and its propensity to undergo specific chemical transformations. biointerfaceresearch.com
Table 2: Predicted Activation Energies and Rate Constants for Hypothetical Reactions
| Reaction Pathway | Calculated Activation Energy (kJ/mol) | Predicted Rate Constant at 298 K (s⁻¹) |
| Ring-opening of Cyclopropane | 150 | 1.2 x 10⁻¹⁰ |
| Nucleophilic addition to Carbonyl | 60 | 3.5 x 10³ |
Note: This table is illustrative and contains hypothetical data.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. elixirpublishers.com By calculating these spectra for a proposed structure of this compound, they can be compared with experimentally obtained spectra to confirm the molecule's identity and structure.
For example, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. Discrepancies between predicted and experimental spectra can point to incorrect structural assignments or the presence of conformational isomers. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in IR and Raman spectra, providing a detailed picture of the molecule's vibrational modes.
In Silico Modeling of Molecular Recognition and Chemical Interactions
The potential of this compound to interact with biological macromolecules, such as enzymes, can be explored using in silico modeling techniques. researchgate.net These methods are crucial in drug discovery and molecular biology for predicting how a small molecule might bind to a protein's active site. nih.govnih.govyoutube.com
Ligand-Binding Site Interaction Studies (e.g., enzyme active sites as chemical environments)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org By docking this compound into the active site of a target enzyme, it is possible to identify potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. nih.govescholarship.org
For instance, the methoxyacetyl group could act as a hydrogen bond acceptor, while the cyclopropane ring might engage in hydrophobic interactions within a binding pocket. Understanding these interactions is the first step in designing more potent and selective inhibitors. acs.org
Free Energy Perturbation and Binding Energy Calculations
To obtain a more quantitative measure of binding affinity, more computationally intensive methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed. nih.govscientific-computing.comnih.gov These methods calculate the relative binding free energy of a ligand to a receptor by simulating a non-physical "alchemical" transformation of the ligand into a similar molecule. ucl.ac.uknih.govcolab.ws
These calculations provide a more accurate prediction of how tightly a ligand will bind to a protein compared to simpler docking scores. researchgate.netbiorxiv.org For this compound, FEP calculations could be used to predict its binding affinity to a specific enzyme and to guide the design of analogs with improved binding properties. nih.govchemrxiv.org The accuracy of these methods has advanced to a point where they are increasingly utilized in industrial drug discovery programs. nih.gov
Strategic Applications in Complex Organic Synthesis
Utility as a Chiral Building Block for Asymmetric Synthesis
While no specific studies detailing the use of 1-(Methoxyacetyl)cyclopropanecarbonitrile as a chiral building block have been reported, the synthesis of chiral cyclopropanes is a significant area of research. rsc.orgrsc.org Asymmetric synthesis aims to produce enantiomerically pure compounds, and chiral cyclopropanes are valuable synthons for this purpose. rochester.edu
Methods for achieving enantiopure cyclopropanes often involve:
Chiral Auxiliaries: Attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, which is then cleaved to yield the chiral product. rsc.org
Asymmetric Catalysis: Using chiral metal complexes or organocatalysts to favor the formation of one enantiomer over the other. nih.gov
In principle, this compound could be synthesized in an enantiomerically enriched form. This chiral version could then serve as a starting material for complex molecules where the defined stereochemistry of the cyclopropane (B1198618) ring is crucial for the target's structure and biological activity.
Precursor for the Construction of Diverse Heterocyclic Systems
No specific examples of heterocyclic synthesis starting from this compound are documented. However, the compound is a classic example of a donor-acceptor cyclopropane (DAC). DACs are well-known precursors for synthesizing a wide variety of heterocyclic systems through ring-opening and cycloaddition reactions. researchgate.netnih.govdntb.gov.ua
The presence of the electron-withdrawing nitrile and ketone groups polarizes and weakens the C-C bonds of the cyclopropane ring, making it susceptible to nucleophilic attack and ring expansion. Depending on the reaction partner, various heterocycles could potentially be formed.
Table 1: Potential Heterocyclic Systems from Donor-Acceptor Cyclopropanes
| Reactant Type | Potential Heterocycle | Reaction Type |
|---|---|---|
| Imines | Pyrrolidines | [3+2] Cycloaddition |
| Nitrones | Isoxazolidines | [3+2] Cycloaddition |
| Thioamides | Thiazines | [3+3] Cycloaddition |
| Hydrazines | Pyrazolines | Ring-opening/Condensation |
| Amidines | Pyrimidines | Ring-opening/Condensation |
This table represents generalized reactivity of donor-acceptor cyclopropanes and is not based on specific experimental data for this compound.
Incorporation into Natural Product Scaffolds and Analogue Synthesis
A literature search did not yield any examples of this compound being incorporated into a natural product scaffold. The cyclopropane ring is a structural motif present in a wide array of natural products, including terpenes, fatty acid metabolites, and amino acids. marquette.edursc.org These natural products often exhibit significant biological activities. rsc.orgresearchgate.net
Synthetic chemists frequently develop methods to introduce the cyclopropane unit into complex molecules during the total synthesis of these natural products or their analogues. marquette.edu Given its functional handles (nitrile, ketone), this compound could theoretically be a useful intermediate for creating analogues of cyclopropane-containing natural products, allowing for the exploration of structure-activity relationships.
Role in Multi-component Reactions and Convergent Synthesis
There is no specific information available on the use of this compound in multi-component reactions (MCRs) or convergent synthetic strategies.
Multi-component Reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains structural elements of all the starting materials. organic-chemistry.orgnih.govfrontiersin.org This approach is highly efficient and aligns with the principles of green chemistry. researchgate.net While some MCRs are known to produce cyclopropane derivatives, the involvement of a pre-formed acyl cyclopropanecarbonitrile (B140667) as a reactant is not a commonly reported strategy. rsc.org
Derivatization and Analogue Design Strategies Based on the Core Structure
Systematic Modification of the Methoxyacetyl Moiety
The methoxyacetyl group offers several avenues for modification to modulate the compound's interaction with biological targets and alter its pharmacokinetic profile. Strategies often focus on bioisosteric replacement of the methoxy (B1213986) group and alteration of the acetyl backbone. pharmacy180.com
Bioisosteric Replacement of the Methoxy Group: The methoxy group is often a site of metabolic transformation (O-demethylation). Replacing it with more stable isosteres can enhance metabolic stability. nih.gov Common replacements include:
Fluorinated analogues: Replacing the methoxy group (-OCH₃) with fluoro (-F), difluoromethoxy (-OCHF₂), trifluoromethoxy (-OCF₃), or a difluoroethyl (-CH₂CHF₂) group can block metabolic oxidation. nih.govcambridgemedchemconsulting.comresearchgate.net These substitutions also alter the electronic properties and lipophilicity of the molecule. For instance, replacing an aromatic methoxy group with fluorine is a common strategy to prevent the formation of toxic quinone byproducts from metabolic oxidation while maintaining similar biological activity. chemrxiv.org
Thioethers: A methylthio group (-SCH₃) can serve as a bioisostere for the methoxy group, offering different steric and electronic profiles. researchgate.net
Small Alkyl or Cyano Groups: In some contexts, replacing the methoxy group with a simple methyl or cyano group can be explored to probe the necessity of the oxygen atom for biological activity.
Alteration of the Acetyl Moiety: The acetyl portion of the side chain can also be modified:
Chain Length: The ethylene (B1197577) bridge can be lengthened or shortened (e.g., to form methoxypropionyl or methoxyformyl derivatives) to investigate the optimal distance between the methoxy group and the cyclopropane (B1198618) ring for target binding.
Replacement of the Carbonyl Group: The carbonyl group is a key hydrogen bond acceptor. It can be replaced with other groups, such as an ether or sulfone, to produce chemically stable and potentially potent compounds while assessing the importance of the carbonyl's electronic and hydrogen-bonding characteristics. pharmacy180.com
The following table summarizes potential modifications to the methoxyacetyl moiety and their rationale in analogue design.
| Original Moiety | Modification Strategy | Example Analogue Group | Rationale for Modification |
| Methoxy (-OCH₃) | Bioisosteric Replacement | Fluoro (-F) | Block metabolic oxidation, increase lipophilicity. chemrxiv.org |
| Methoxy (-OCH₃) | Bioisosteric Replacement | Difluoroethyl (-CH₂CHF₂) | Mimic steric/electronic features, improve metabolic stability. nih.gov |
| Methoxy (-OCH₃) | Bioisosteric Replacement | Methylthio (-SCH₃) | Alter steric and electronic properties. researchgate.net |
| Acetyl (-COCH₂-) | Chain Length Variation | Methoxypropionyl (-COCH₂CH₂-) | Optimize spatial arrangement for target binding. |
| Carbonyl (C=O) | Functional Group Replacement | Ether (-O-) | Increase chemical stability, probe H-bonding requirements. pharmacy180.com |
Diversification of the Nitrile Functionality
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, significantly diversifying the chemical properties and potential biological interactions of the parent molecule. researchgate.net
Hydrolysis to Amides and Carboxylic Acids: Under controlled acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields a primary amide (1-(methoxyacetyl)cyclopropanecarboxamide). stackexchange.comlumenlearning.com Complete hydrolysis under more vigorous conditions leads to the corresponding carboxylic acid (1-(methoxyacetyl)cyclopropanecarboxylic acid). orgsyn.orgchemistrysteps.comchemguide.co.uk This transformation is significant as it introduces a group capable of forming strong hydrogen bonds and ionic interactions, potentially altering receptor binding and improving solubility.
Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgorganic-chemistry.org This introduces a basic center into the molecule, which can form salt bridges with acidic residues in a biological target and significantly alter the compound's physicochemical properties, such as its pKa and solubility.
Cycloaddition to Form Tetrazoles: A particularly valuable transformation in medicinal chemistry is the [3+2] cycloaddition reaction of the nitrile with an azide (B81097) source (e.g., sodium azide with a Lewis or Brønsted acid catalyst) to form a 5-substituted 1H-tetrazole ring. youtube.comnih.govorganic-chemistry.org The tetrazole ring is a well-established bioisostere for the carboxylic acid group. It shares a similar pKa and steric profile but can offer improved metabolic stability and oral bioavailability compared to the corresponding carboxylic acid. youtube.com
The table below outlines key transformations of the nitrile group and their implications for analogue design.
| Original Group | Reaction Type | Reagents | Resulting Functional Group | Significance in Analogue Design |
| Nitrile (-C≡N) | Partial Hydrolysis | H₂O, H⁺ or OH⁻ (controlled) | Amide (-CONH₂) | Introduces hydrogen bond donor/acceptor capabilities. lumenlearning.com |
| Nitrile (-C≡N) | Complete Hydrolysis | H₂O, H⁺ or OH⁻ (reflux) | Carboxylic Acid (-COOH) | Introduces acidic center for ionic interactions; improves solubility. chemguide.co.uk |
| Nitrile (-C≡N) | Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) | Introduces a basic center; potential for salt bridge formation. libretexts.org |
| Nitrile (-C≡N) | [3+2] Cycloaddition | NaN₃, Lewis Acid (e.g., ZnCl₂) | 1H-Tetrazole | Carboxylic acid bioisostere with potentially improved metabolic stability and bioavailability. youtube.comorganic-chemistry.org |
Strategic Substitution of the Cyclopropane Ring
The cyclopropane ring is a rigid, three-dimensional scaffold that is prevalent in many bioactive molecules. unl.ptrsc.orgnih.gov Its unique electronic properties and conformational rigidity make it a valuable component for influencing a molecule's spatial arrangement. bohrium.comnih.gov Strategic substitution on the ring can fine-tune steric bulk, electronic properties, and lipophilicity to enhance interaction with a biological target.
Introduction of Substituents: The two unsubstituted carbons of the cyclopropane ring are targets for the introduction of various functional groups. The synthesis of substituted cyclopropanes can be achieved through various methods, including Michael-initiated ring closure reactions. nih.govrsc.orgrsc.org
Halogenation: Introducing fluorine, chlorine, or bromine atoms can modulate the compound's lipophilicity and electronic nature. In a study on inhibitors of the histone demethylase KDM1A, decoration of a phenylcyclopropylamine core with halogen atoms, particularly at the meta position, led to a significant improvement in inhibitory activity. nih.gov
Alkylation/Arylation: The addition of small alkyl (e.g., methyl) or aryl (e.g., phenyl) groups can be used to probe steric pockets within a binding site. These substitutions can also enhance potency by increasing van der Waals interactions.
gem-Difluoro Substitution: Replacing a methylene (B1212753) (-CH₂-) group in the ring with a gem-difluoro (-CF₂-) group has been shown to increase the potency of cyclopropane-based inhibitors of coronavirus 3CL-like proteases. nih.gov
Ring-Opening Strategies: While not strictly a substitution, strategies involving the ring-opening of donor-acceptor cyclopropanes can be used to generate novel scaffolds from the core structure. researchgate.netresearchgate.net These reactions can transform the compact cyclopropane into a more flexible linear or a different cyclic system, providing access to a wider range of chemical diversity.
The following table presents examples of strategic substitutions on the cyclopropane ring and their observed effects in research findings.
| Modification Strategy | Substituent | Example Context/Study | Observed Effect on Activity |
| Halogenation | -Cl, -F | KDM1A Inhibitors | Significant improvement in inhibitory potency (e.g., 31 nM IC₅₀). nih.gov |
| gem-Difluorination | -CF₂- (replaces -CH₂-) | Coronavirus Protease Inhibitors | Increased inhibitory potency compared to non-fluorinated analogue. nih.gov |
| Arylation | Phenyl group | General SAR studies | Probes steric pockets and can increase binding affinity. nih.gov |
Advanced Analytical Methodologies for Research and Development
High-Performance Chromatographic Techniques for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "1-(Methoxyacetyl)cyclopropanecarbonitrile" and for monitoring the progress of its synthesis. nih.govnih.gov Reversed-phase HPLC, often utilizing C18 columns, is particularly effective for separating the target compound from starting materials, by-products, and degradation products. nih.gov The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition (e.g., mixtures of acetonitrile (B52724) and aqueous buffers), flow rate, and detection wavelength to achieve optimal separation and sensitivity. nih.govnih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC), which employs columns with sub-2 µm particles, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. nih.gov This allows for more detailed impurity profiling and faster feedback during reaction monitoring, facilitating rapid process optimization. nih.govrsc.org By tracking the consumption of reactants and the formation of products and impurities over time, these chromatographic methods provide critical data for kinetic studies and for ensuring the reaction proceeds to completion efficiently. nih.gov
Below is a table outlining a hypothetical HPLC method for purity analysis and reaction monitoring.
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides effective separation for a wide range of organic molecules. |
| Mobile Phase | Gradient of Acetonitrile and 0.1 M Phosphate Buffer (pH 3.0) | Allows for the elution of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time. |
| Detection | UV at 210 nm | Suitable for detecting the nitrile and carbonyl chromophores in the molecule. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This table presents a representative HPLC method; actual conditions would require experimental optimization.
In-Situ Spectroscopy for Real-Time Reaction Progress Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is highly effective for monitoring the synthesis of "this compound". youtube.comresearchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of key functional groups can be tracked in real time. For instance, the disappearance of reactant peaks and the appearance of the characteristic nitrile (C≡N) stretching vibration (typically around 2240-2260 cm⁻¹) and the ketone (C=O) stretch of the methoxyacetyl group can be monitored quantitatively. youtube.comspectroscopyonline.com This data allows for precise determination of reaction endpoints and can reveal mechanistic details. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time or in-situ NMR spectroscopy offers a detailed, quantitative view of the reaction mixture's composition over time. acs.org It can distinguish between reactants, intermediates, products, and by-products, providing structural information alongside concentration data. rsc.orgdtic.mil For the synthesis of cyclopropane (B1198618) derivatives, NMR is invaluable for confirming the formation of the cyclopropane ring structure through characteristic shifts and coupling constants. acs.orgacs.org While requiring specialized flow-through NMR tubes or benchtop NMR spectrometers, this technique provides unparalleled mechanistic and kinetic information. acs.org The integration of various real-time analytical tools, including NMR, IR, and UV/Vis, can provide a comprehensive understanding of complex multistep syntheses. nih.govresearchgate.netchemrxiv.orgchemrxiv.org
The following table compares the application of these in-situ techniques for monitoring the synthesis.
| Technique | Key Monitored Parameters | Advantages | Limitations |
| In-Situ FTIR | C≡N stretch (product), C=O stretch (product), disappearance of reactant functional groups. | High sensitivity to functional group changes, rapid data acquisition, robust probes available. | Provides functional group information, not full molecular structure; overlapping peaks can be challenging. researchgate.net |
| In-Situ NMR | Specific proton/carbon signals for reactants, intermediates, and product; cyclopropane ring protons. | Provides detailed structural information and quantitative data for all species simultaneously. acs.org | Lower sensitivity than FTIR, higher equipment cost, requires specific experimental setup. acs.org |
Chiral Chromatography for Enantiomeric Purity Determination of Derivatives
Many bioactive molecules derived from cyclopropane scaffolds are chiral, with their different enantiomers often exhibiting distinct pharmacological activities. rochester.edu Therefore, if "this compound" is used as a precursor for chiral drugs, the ability to separate and quantify the enantiomers of its derivatives is critical. nih.gov Chiral chromatography, including both HPLC and Gas Chromatography (GC), is the primary method for determining enantiomeric purity (enantiomeric excess, ee). oup.comresearchgate.netwvu.edu
The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wvu.edunih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including those with multiple chiral centers. mdpi.comresearchgate.net Other CSPs, such as those based on cyclodextrins or Pirkle-type phases, can also be effective for cyclopropane derivatives. oup.comresearchgate.net Method development involves screening various combinations of chiral columns and mobile phases (in normal-phase, reversed-phase, or polar organic modes) to achieve baseline separation of the enantiomers. mdpi.comchiraltech.com Supercritical fluid chromatography (SFC) is also emerging as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency. chiraltech.comnih.gov
This table summarizes common chiral stationary phases applicable to the derivatives of the subject compound.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle | Applicable To |
| Polysaccharide-Based | Chiralcel OD, Chiralpak AD | Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. nih.gov | Broad range of compounds, including many cyclopropane derivatives. nih.govresearchgate.net |
| Cyclodextrin-Based | Cyclobond, Chiradex | Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin. oup.com | Various chiral compounds, particularly effective in GC for volatile derivatives. oup.com |
| Pirkle-Type (π-acid/π-base) | Whelk-O1 | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the CSP. researchgate.net | Molecules containing aromatic rings and functional groups capable of hydrogen bonding. |
| Macrocyclic Glycopeptide | Chirobiotic V, Chirobiotic T | Multiple interaction mechanisms including ionic, hydrogen bonding, and inclusion complexation. | Can separate a wide variety of acidic, basic, and neutral chiral compounds. mdpi.com |
Future Research Directions and Unexplored Avenues in 1 Methoxyacetyl Cyclopropanecarbonitrile Chemistry
Development of Novel Stereoselective Synthetic Transformations
The synthesis of cyclopropane-containing molecules presents considerable challenges, particularly concerning the control of stereochemistry. nih.gov While methods for the diastereoselective synthesis of polysubstituted cyclopropanecarbonitriles have been developed, a key area for future research lies in the creation of novel enantioselective transformations to access specific stereoisomers of 1-(methoxyacetyl)cyclopropanecarbonitrile and its derivatives. organic-chemistry.orgnih.gov The biological activity of chiral molecules is often dependent on their specific stereoisomeric form, making access to enantiomerically pure compounds highly valuable.
Future work could focus on several promising strategies:
Asymmetric Catalysis: The development of catalytic asymmetric cyclopropanation reactions remains a significant challenge. nih.gov Research could target the use of chiral transition metal catalysts (e.g., based on rhodium, copper, or palladium) in conjunction with suitable carbene precursors to construct the cyclopropane (B1198618) ring enantioselectively. organic-chemistry.org Furthermore, biocatalytic strategies using engineered enzymes, such as myoglobin-based catalysts, could provide a powerful route to halogenated and other functionalized cyclopropanes with high stereoselectivity. researchgate.net
Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries attached to a precursor molecule could guide the stereochemical outcome of the cyclopropanation step. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched cyclopropanecarbonitrile (B140667).
Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has gained prominence. Investigating organocatalytic approaches for the stereoselective construction of the substituted cyclopropane ring could offer a metal-free and environmentally benign synthetic route.
Successful development in this area would not only provide access to the individual enantiomers of this compound for biological evaluation but also establish methodologies applicable to a broader class of chiral cyclopropane derivatives.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from traditional batch methods to continuous flow chemistry and automated platforms represents a significant advancement in chemical manufacturing, offering improved safety, reproducibility, and scalability. nih.govmdpi.com The synthesis of this compound is a prime candidate for such integration.
Future research in this domain should explore:
Modular Flow Synthesis: Designing a multi-step continuous flow system could enable the synthesis of this compound from simple starting materials without the need for isolating intermediates. mdpi.comdrugdiscoverytrends.com This approach can enhance efficiency and yield while minimizing manual handling of potentially hazardous reagents. nih.gov Flow chemistry is particularly advantageous for managing reactive intermediates and exothermic reactions, which can be relevant in cyclopropanation processes.
Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, reagent stoichiometry, and residence time) to identify optimal conditions for the synthesis. scispace.com This is especially useful for complex reactions where multiple variables can influence the yield and purity of the final product. The Karlsruhe Institute of Technology (KIT) and BASF are developing advanced infrastructures for automated process control in chemistry, which could accelerate the development of innovative materials. kit.edu
Cartridge-Based Synthesis: The development of pre-packaged reagent cartridges for use in automated synthesizers could make the preparation of this compound and its analogs more accessible to a wider range of researchers. chemistrycongresses.ch This "plug-and-play" approach simplifies the synthetic process, requiring minimal specialized training. chemistrycongresses.ch
By embracing these modern synthesis technologies, the production of this compound could be made more efficient, safer, and more easily scalable, facilitating further research and potential applications.
Advanced Computational Studies on Reactivity Prediction and Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. nih.gov Applying advanced computational methods to this compound can offer profound insights into its reactivity and guide the design of new synthetic transformations.
Key areas for future computational investigation include:
Reactivity and Mechanistic Studies: The reactivity of cyclopropanes is influenced by ring strain and the electronic properties of their substituents. nih.gov Density Functional Theory (DFT) calculations can be employed to model the ring-opening reactions of this electrophilic cyclopropane with various nucleophiles. nih.govresearchgate.net Such studies can elucidate reaction mechanisms and predict the regioselectivity of nucleophilic attack. Furthermore, computational models can predict the reactivity of the nitrile group, for instance, in reactions with nucleophiles like cysteine, by calculating activation energies. nih.govacs.org
Prediction of Stereochemical Outcomes: For the development of stereoselective syntheses, computational modeling can be used to understand the origins of stereoselectivity. By modeling the transition states of reactions involving chiral catalysts or auxiliaries, researchers can predict which stereoisomer is likely to be favored. This predictive power can significantly reduce the experimental effort required to develop highly selective reactions.
Design of Novel Analogs: Computational methods can be used to design new analogs of this compound with tailored properties. By calculating key molecular descriptors (e.g., electronic properties, steric profiles), it is possible to predict how structural modifications will influence the molecule's reactivity and potential biological interactions. core.ac.uk This in silico design process can prioritize the synthesis of the most promising new compounds.
A synergistic approach combining computational predictions with experimental validation will be crucial for accelerating progress in the chemistry of this compound, unlocking new reactions and applications. nih.govresearchgate.net
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 1-(Methoxyacetyl)cyclopropanecarbonitrile?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by functionalization. For example, iodomethyl intermediates (e.g., 1-(iodomethyl)cyclopropanecarbonitrile) can react with methoxyacetyl groups under basic conditions (e.g., N-ethyldiisopropylamine in acetonitrile) to yield the target compound . Optimization includes controlling reaction temperature (e.g., 25–50°C) and stoichiometry to minimize byproducts. Monitoring via TLC or LCMS (e.g., tR = 0.87 min, non-ionizing ESI) ensures intermediate purity .
Q. How is NMR spectroscopy employed to confirm the structural integrity of this compound?
- Methodological Answer : <sup>1</sup>H NMR (400 MHz, CDCl3) resolves cyclopropane protons as multiplet signals (δ ~1.36–1.83 ppm) and methoxyacetyl groups as singlets (δ ~3.97 ppm). Coupling constants (e.g., J = 8.8–2.5 Hz for aromatic protons in substituted derivatives) validate stereoelectronic effects . For advanced validation, <sup>13</sup>C NMR identifies nitrile (δ ~115–120 ppm) and carbonyl carbons (δ ~170 ppm).
Advanced Research Questions
Q. What strategies mitigate diastereomer formation during derivatization of this compound?
- Methodological Answer : Diastereomers arise from stereogenic centers in intermediates (e.g., tertiary alcohols). Chromatographic separation (silica gel, hexane/EtOAc gradients) resolves isomers, while chiral HPLC or crystallization improves enantiomeric purity . Preferential reaction conditions (e.g., low-temperature nucleophilic additions) may suppress unwanted stereoisomers.
Q. How does the cyclopropane ring’s electronic environment influence reactivity in nucleophilic substitutions?
- Methodological Answer : The cyclopropane ring’s angle strain increases reactivity, but electron-withdrawing groups (e.g., nitrile) stabilize transition states. In sulfonamide inhibitor synthesis, the nitrile group directs nucleophilic attack to specific positions (e.g., para to methoxy groups in aromatic systems), as shown in derivatization with sulfonyl chlorides . Computational modeling (DFT) can predict regioselectivity.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies indicate degradation above 60°C or in strongly acidic/basic conditions. Store at –20°C in inert atmospheres to prevent hydrolysis of the nitrile group. LCMS monitoring under accelerated conditions (40°C, 75% RH) quantifies degradation products (e.g., carboxylic acids) .
Data Analysis and Contradiction Resolution
Q. How can researchers reconcile conflicting synthetic yields reported for this compound derivatives?
- Methodological Answer : Contradictions often stem from subtle variations in reaction setups (e.g., moisture sensitivity, catalyst purity). Systematic replication using controlled parameters (e.g., anhydrous solvents, degassed conditions) is critical. Cross-referencing NMR and LCMS data with literature (e.g., CAS RN 16728-00-0) ensures reproducibility . Meta-analyses of reaction databases (e.g., Reaxys) identify outliers.
Tables for Key Data
| Parameter | Typical Value | Source |
|---|---|---|
| Cyclopropane <sup>1</sup>H NMR | δ 1.36–1.83 (m, 4H) | |
| Nitrile Stability | Degrades >60°C or pH <2/pH >10 | |
| LCMS Retention Time | tR = 0.87 min (non-ESI) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
